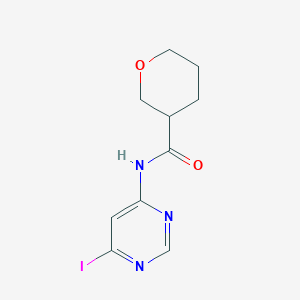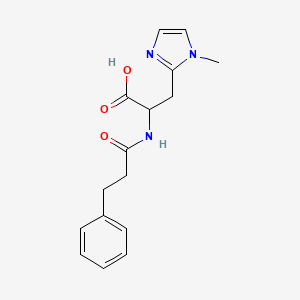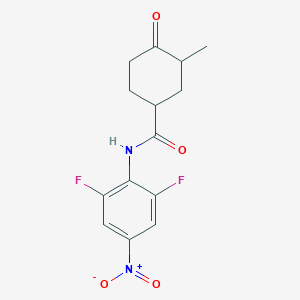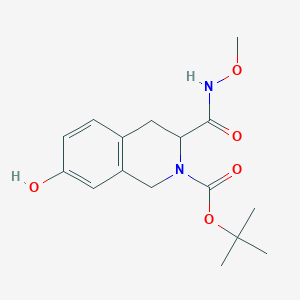
N-(6-iodopyrimidin-4-yl)oxane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-iodopyrimidin-4-yl)oxane-3-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of an iodopyrimidine moiety attached to an oxane-3-carboxamide group. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-iodopyrimidin-4-yl)oxane-3-carboxamide typically involves the iodination of a pyrimidine precursor followed by the formation of the oxane-3-carboxamide moiety. One common method involves the reaction of 6-chloropyrimidine with iodine in the presence of a suitable oxidizing agent to form 6-iodopyrimidine. This intermediate is then reacted with an oxane-3-carboxamide derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-iodopyrimidin-4-yl)oxane-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a suitable solvent and a base to facilitate the substitution.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(6-iodopyrimidin-4-yl)oxane-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antiviral, anticancer, and antimicrobial drugs.
Biological Studies: It is used in biological studies to investigate the interactions of pyrimidine derivatives with various biological targets, such as enzymes and receptors.
Chemical Biology: The compound is employed in chemical biology research to study the mechanisms of action of pyrimidine-based compounds and their effects on cellular processes.
Industrial Applications: In industry, this compound is used as an intermediate in the synthesis of more complex chemical entities for various applications.
Mechanism of Action
The mechanism of action of N-(6-iodopyrimidin-4-yl)oxane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodopyrimidine moiety can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The oxane-3-carboxamide group can also contribute to the binding affinity and specificity of the compound for its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
N-(6-iodopyrimidin-4-yl)oxane-3-carboxamide can be compared with other similar compounds, such as:
N-(6-chloropyrimidin-4-yl)oxane-3-carboxamide: This compound has a chlorine atom instead of iodine, which can affect its reactivity and biological activity.
N-(6-bromopyrimidin-4-yl)oxane-3-carboxamide: The presence of a bromine atom can also influence the compound’s properties and interactions with biological targets.
N-(6-fluoropyrimidin-4-yl)oxane-3-carboxamide: Fluorine substitution can enhance the compound’s stability and binding affinity in certain contexts.
The uniqueness of this compound lies in the presence of the iodine atom, which can confer distinct reactivity and biological properties compared to other halogenated derivatives.
Properties
IUPAC Name |
N-(6-iodopyrimidin-4-yl)oxane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN3O2/c11-8-4-9(13-6-12-8)14-10(15)7-2-1-3-16-5-7/h4,6-7H,1-3,5H2,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRSOQKSNXIIAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)NC2=CC(=NC=N2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl (2R)-2-[3-(1H-pyrazol-4-yl)propylcarbamoyl]morpholine-4-carboxylate](/img/structure/B7408749.png)
![Methyl 2-[4-[3-[(2-methylbicyclo[2.2.1]heptane-2-carbonyl)amino]propyl]triazol-1-yl]acetate](/img/structure/B7408753.png)
![Methyl 2-hydroxy-3-[(4-methylquinoline-3-carbonyl)amino]pentanoate](/img/structure/B7408764.png)
![N-[2-[(6-fluoropyridin-2-yl)amino]ethyl]-1,4-dithiane-2-carboxamide](/img/structure/B7408770.png)
![2-[2-[(4-Methyl-1,2-oxazol-3-yl)methylcarbamoyl]phenyl]sulfanylpropanoic acid](/img/structure/B7408777.png)

![3-(1-Methylimidazol-2-yl)-2-[(4-oxo-4-thiophen-2-ylbutanoyl)amino]propanoic acid](/img/structure/B7408799.png)
![ethyl 5-methyl-2-[1-(2,2,3-trimethylbut-3-enoyl)piperidin-4-yl]-1H-imidazole-4-carboxylate](/img/structure/B7408806.png)


![ethyl 4-[[(1R,2R)-2-(2-hydroxyethyl)cyclohexyl]amino]pyrimidine-2-carboxylate](/img/structure/B7408834.png)
![tert-butyl (1S,2R)-2-[(1-methylpyrazol-4-yl)carbamoylamino]cyclopentane-1-carboxylate](/img/structure/B7408848.png)
![N-[2-[2-(dimethylamino)ethoxy]ethyl]-1-(3-methyl-1,2-thiazol-4-yl)ethanamine](/img/structure/B7408862.png)
![Ethyl 2,2-difluoro-2-[4-hydroxy-1-(2,2,3-trimethylbut-3-enoyl)piperidin-4-yl]acetate](/img/structure/B7408865.png)
